6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid)
Overview
Description
6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid): is a complex organic compound characterized by its unique structure, which includes a central benzene ring substituted with three naphthoic acid groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Benzene Core: The central benzene ring is synthesized with trimethyl groups at the 2, 4, and 6 positions.
Attachment of Naphthoic Acid Groups: The naphthoic acid groups are then attached to the benzene core through esterification or other suitable organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoic acid groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoic acid groups to their corresponding alcohols or alkanes.
Substitution: The trimethyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug design and development, particularly in targeting specific biological pathways.
Industry:
Polymer Science: It is used in the development of advanced polymers with enhanced thermal and mechanical properties.
Dye and Pigment Production: The compound’s derivatives are utilized in the production of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism by which 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved often include coordination chemistry and ligand exchange processes.
Comparison with Similar Compounds
6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid): Similar structure but lacks the trimethyl groups on the benzene ring.
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: Contains trimethyl groups but different functional groups attached to the benzene ring.
Uniqueness: The presence of trimethyl groups on the benzene ring in 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) enhances its stability and reactivity compared to similar compounds. This unique structural feature allows for more diverse applications in material science and catalysis.
Properties
IUPAC Name |
6-[3,5-bis(6-carboxynaphthalen-2-yl)-2,4,6-trimethylphenyl]naphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O6/c1-22-37(31-10-4-28-19-34(40(43)44)13-7-25(28)16-31)23(2)39(33-12-6-30-21-36(42(47)48)15-9-27(30)18-33)24(3)38(22)32-11-5-29-20-35(41(45)46)14-8-26(29)17-32/h4-21H,1-3H3,(H,43,44)(H,45,46)(H,47,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVASLHHVLRBRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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